molecular formula C5H3F3N2O2S B571522 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid CAS No. 1086380-23-5

2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid

Cat. No.: B571522
CAS No.: 1086380-23-5
M. Wt: 212.146
InChI Key: WKLMMGOQPSMWRH-UHFFFAOYSA-N
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Description

2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid is a heterocyclic compound that contains a thiazole ring substituted with an amino group, a trifluoromethyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with trifluoromethyl ketones in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The amino and carboxylic acid groups can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(trifluoromethyl)nicotinic acid
  • 2-Amino-5-(trifluoromethyl)benzoic acid
  • 2-Amino-5-(trifluoromethyl)pyrimidine

Uniqueness

2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties compared to other similar compounds. The trifluoromethyl group further enhances its chemical stability and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2O2S/c6-5(7,8)2-1(3(11)12)10-4(9)13-2/h(H2,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLMMGOQPSMWRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=N1)N)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086380-23-5
Record name 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid
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